Fmoc-Ala-Pro-OH - 186023-44-9

Fmoc-Ala-Pro-OH

Catalog Number: EVT-3120761
CAS Number: 186023-44-9
Molecular Formula: C23H24N2O5
Molecular Weight: 408.454
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fmoc-Ala-Pro-OH is typically synthesized through standard Fmoc solid-phase peptide synthesis protocols. [, , , , ] The synthesis generally involves the following steps:

  • Anchoring: Fmoc-Proline is attached to a solid support, commonly 2-chlorotrityl chloride resin, through its carboxylic acid group. [, , , , , ]
  • Deprotection: The Fmoc protecting group on the proline is removed using a base, typically 20% piperidine in dimethylformamide (DMF). [, , , , ]
  • Coupling: Fmoc-Alanine is then coupled to the deprotected proline on the resin using coupling reagents like HBTU/HOBt, DIC/HOBt, or PyBOP in the presence of a base like DIPEA. [, , , , , , , ]
  • Cleavage: The synthesized Fmoc-Ala-Pro-OH is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA). [, , , , , ]
  • Purification: The crude product is subsequently purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). [, , , , , , ]

H-Tyr-Asp-Pro-Ala-Pro-Pro-Pro-OH

    Compound Description: This is a linear heptapeptide and an analog of trypsin-modulating oostatic factor (TMOF). It exhibits biological activity related to the modulation of trypsin activity. []

    Relevance: This compound shares a C-terminal Pro residue and the presence of Pro and Ala residues in its sequence with Fmoc-Ala-Pro-OH. Both compounds are relevant in the context of peptide synthesis and potential biological activity. []

OH-Pro-Leu-Ala-Ileu-NH2

    Compound Description: This tetrapeptide exhibits antibacterial activity. []

    Relevance: While this compound has a different amino acid sequence, it shares the presence of Pro and Ala residues with Fmoc-Ala-Pro-OH. The shared presence of these amino acids within the peptide sequence highlights their importance in peptide chemistry and potential biological relevance. []

    Compound Description: These are oligopeptides composed of repeated Ala-Ala-Lys-Pro units. These peptides exhibit DNA-binding affinity, particularly at low ionic strength, with increasing affinity observed with a greater number of repeat units. []

    Relevance: Although structurally different, these compounds share the Ala-Pro motif with Fmoc-Ala-Pro-OH, emphasizing the significance of this dipeptide sequence in peptide-DNA interactions. []

    Compound Description: These oligopeptides, composed of repeated Lys-Lys-Ser-Pro units, exhibit DNA-binding properties at both low and high ionic strengths, with affinity increasing alongside the number of repeat units. []

    Relevance: Similar to the previous example, these peptides, while distinct in their overall structure, share the presence of a Pro residue at their C-termini with Fmoc-Ala-Pro-OH, highlighting a potential structural feature influencing DNA interactions. []

H-Ala-Val-Pro-Phg-Tyr-NH2

    Compound Description: This pentapeptide demonstrates binding affinity to the BIR3 domain of the anti-apoptotic protein XIAP. []

    Relevance: This compound shares the presence of Pro and Ala residues in its sequence with Fmoc-Ala-Pro-OH. This shared structural motif, along with their roles in peptide-protein interactions, highlights their significance in medicinal chemistry research. []

H-Ala-Val-Pro-Phe-Tyr-NH2

    Compound Description: This pentapeptide serves as a structural analogue to H-Ala-Val-Pro-Phg-Tyr-NH2, with phenylalanine replacing phenylglycine. []

    Relevance: Although this compound lacks phenylglycine, it shares the Ala-Val-Pro sequence with Fmoc-Ala-Pro-OH and H-Ala-Val-Pro-Phg-Tyr-NH2, demonstrating the importance of specific amino acid sequences in peptide-protein interactions. []

H-Pro-Gly-Val-Gly-Val-OH (PGVGV)

    Compound Description: This pentapeptide is a biologically active peptide. []

    Relevance: Although structurally different from Fmoc-Ala-Pro-OH, this peptide is relevant in the context of peptide synthesis using Fmoc-amino acid chlorides. This emphasizes the shared methodologies used in the synthesis of various peptides, including those with potential biological activity. []

H-Tyr-Pro-Phe-Pro-Gly-OH (β-casomorphin)

    Compound Description: β-casomorphin is an opioid peptide with various physiological effects. []

    Relevance: Similar to PGVGV, this peptide is relevant in the context of peptide synthesis using Fmoc-amino acid chlorides, highlighting a common synthetic strategy used for diverse biologically active peptides, including Fmoc-Ala-Pro-OH. []

Fmoc-Pro-Pro-Ser-resin

    Compound Description: This compound is an active pharmaceutical ingredient (API) intermediate in the synthesis of Tirzepatide, a glucose-dependent insulinotropic polypeptide (GIP) receptor and glucagon-like peptide-1 (GLP-1) receptor agonist. []

    Relevance: This peptide highlights a key structural challenge in peptide synthesis related to Fmoc-Ala-Pro-OH. Both compounds contain a Pro-Pro motif. This motif is prone to diketopiperazine (DKP) formation during Fmoc deprotection, demonstrating common challenges in Fmoc-based SPPS. []

Fmoc-Ala-Pro-Pro-Pro-Ser-resin, Fmoc-Pro-Pro-Pro-Ser-resin, and Fmoc-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-resin

    Compound Description: These peptides are also active pharmaceutical ingredient (API) intermediates in the synthesis of Tirzepatide. []

    Relevance: These peptides are relevant due to their shared susceptibility to DKP formation with Fmoc-Ala-Pro-OH during Fmoc deprotection. The presence of a penultimate proline in their sequences, similar to the Pro-Pro motif in Fmoc-Ala-Pro-OH, highlights the importance of considering DKP formation as a potential side reaction in peptide synthesis, especially with consecutive Pro residues. []

Bsmoc-protected amino acids

    Compound Description: Bsmoc (benzenesulfonylmethyloxycarbonyl) is an alternative protecting group to Fmoc in peptide synthesis. It is used to minimize the formation of DKP byproducts, which are commonly encountered with Fmoc-protected amino acids, especially those containing proline. []

    Relevance: While not directly structurally related, Bsmoc-protected amino acids offer an alternative strategy to overcome the DKP formation challenge associated with Fmoc-Ala-Pro-OH and other Fmoc-protected peptides containing Pro-Pro motifs. This highlights the importance of exploring alternative protecting groups to optimize peptide synthesis and minimize undesired side reactions. []

pGlu-Ser-Glu-Glu-Gly-Gly-Ser-Asn-Ala-Thr-Lys-Lys-Pro-Tyr-Ile-Leu-OH (Contulakin-G)

    Compound Description: Contulakin-G is an O-glycosylated peptide derived from Conus geographus venom. It exhibits biological activity related to motor control dysfunction and interacts with neurotensin receptors. []

    Relevance: This compound shares the presence of Pro, Ala, and a C-terminal OH group with Fmoc-Ala-Pro-OH. This structural similarity, along with their involvement in peptide-based research, highlights their significance in understanding biological activity and potential therapeutic applications. []

cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe)

    Compound Description: This is a cyclic model peptide synthesized using on-resin native chemical ligation. []

    Relevance: Although this cyclic peptide differs significantly in structure from the linear Fmoc-Ala-Pro-OH, both compounds highlight the versatility of solid-phase peptide synthesis techniques. They exemplify the creation of both linear and cyclic peptides with potential for diverse biological activities. []

Boc-Tyr(tBu)-d-Ala-Gly-Phe-Pro-Leu-Trp(Boc)-OH

    Compound Description: This peptide serves as a protected intermediate in the development of bifunctional peptides exhibiting both opioid agonist and substance P antagonist activities. []

    Relevance: Despite structural differences, this compound shares the presence of Pro and Ala residues in its sequence with Fmoc-Ala-Pro-OH. This shared feature, along with their application in exploring peptide-based therapeutics, demonstrates the importance of these amino acids in medicinal chemistry. []

H-Tyr- d-Ala-Gly-Phe-Pro-Leu-Trp-NH-Bzl

    Compound Description: This bifunctional peptide demonstrates high binding affinities for both delta and mu opioid receptors and acts as an antagonist at the neurokinin 1 receptor. []

    Relevance: This compound shares the presence of Pro, Ala, and a C-terminal modification with Fmoc-Ala-Pro-OH. This structural similarity, coupled with its potent biological activity, highlights the importance of specific amino acid arrangements and modifications in designing therapeutically relevant peptides. []

Z-Val-Aib-OH

    Compound Description: A dipeptide used in peptide coupling reactions via oxazol-5(4H)-ones. []

    Relevance: This compound is relevant as it involves the formation of peptide bonds, a fundamental aspect of peptide synthesis, which is also the context where Fmoc-Ala-Pro-OH is relevant. The use of coupling reagents and the potential for epimerization, as discussed in the paper, are shared challenges in peptide synthesis, regardless of the specific amino acid sequence. []

Fmoc-Pro-Aib-OH

    Compound Description: Another dipeptide utilized in peptide coupling reactions involving oxazol-5(4H)-ones. []

    Relevance: This compound reinforces the significance of peptide coupling strategies, a process central to the synthesis of Fmoc-Ala-Pro-OH and other peptides. The shared challenges of epimerization and the use of coupling reagents (like DCC and ZnCl2) highlight common considerations in peptide synthesis methodologies. []

H-Gly-OBut

    Compound Description: An amino acid ester often employed in peptide coupling reactions. []

    Relevance: Although a single amino acid, H-Gly-OBut is relevant in the context of peptide bond formation, a critical step in the synthesis of peptides like Fmoc-Ala-Pro-OH. The challenges and strategies discussed regarding coupling efficiency and racemization are applicable to peptide synthesis in general. []

    Compound Description: This compound is another example of an amino acid derivative used in peptide coupling reactions. []

    Relevance: This compound, like the previous two, emphasizes the importance of efficient coupling methods in peptide synthesis, which is also relevant to the synthesis and study of Fmoc-Ala-Pro-OH. The shared use of coupling agents and concerns about racemization highlight common challenges in building peptide chains, regardless of the specific sequence. []

pGlu-Gly-Pro-Trp-Leu-OH

    Compound Description: This pentapeptide represents the N-terminal fragment of human gastrin-I, a hormone that stimulates gastric acid secretion. []

    Relevance: Although structurally different from Fmoc-Ala-Pro-OH, this peptide exemplifies the use of Fmoc-based solid-phase peptide synthesis for constructing biologically relevant peptides. The shared synthetic strategy highlights the versatility of Fmoc chemistry in accessing diverse peptide sequences. []

    Compound Description: This hexapeptide represents a protected intermediate in the synthesis of human gastrin-I. []

    Relevance: This peptide, although structurally distinct from Fmoc-Ala-Pro-OH, further emphasizes the application of Fmoc chemistry and solid-phase synthesis in the production of complex peptides like human gastrin-I. The shared synthetic approach underscores the broad utility of Fmoc-based strategies in peptide chemistry. []

Tyr(tBu)-Gly-Trp-Met-Asp(OtBu)-Phe

    Compound Description: This hexapeptide represents the C-terminal fragment of human gastrin-I, synthesized using solid-phase peptide synthesis. []

    Relevance: Like the previous two peptides, this compound exemplifies the use of Fmoc chemistry and solid-phase synthesis in producing biologically relevant peptides, highlighting a common synthetic approach shared with Fmoc-Ala-Pro-OH and showcasing the versatility of these techniques in accessing a wide range of peptide sequences. []

H-Ile-Ala-Pro-OH, H-Leu-Ala-Pro-OH, H-Val-Ala-Pro-OH and H-Val-Ala-Trp-OH

    Compound Description: These are short peptides designed as potential angiotensin I-converting enzyme (ACE) inhibitors. They were synthesized using Fmoc-based solid-phase peptide synthesis. []

    Relevance: These peptides share the presence of Pro and Ala residues with Fmoc-Ala-Pro-OH, highlighting a common structural motif. Additionally, the shared use of Fmoc-SPPS for their synthesis further emphasizes the importance and widespread application of this method in peptide chemistry. []

DWLKAFYDKVAEKLKEAF-Pro-AMSTYTGIFTDQVLSVLKGEE (18A-CII)

    Compound Description: This peptide is designed as an apoC-II mimetic. It consists of the 18A amphipathic helix linked to the last helix of apoC-II with a Pro residue. 18A-CII activates lipoprotein lipase (LPL), which is involved in triglyceride hydrolysis. []

    Relevance: This compound shares the presence of a Pro residue and its use in peptide-based research with Fmoc-Ala-Pro-OH, highlighting the relevance of proline in designing peptides with specific biological activities. []

DWLKAFYDKVAEKLKEAF-Pro-AMSTATGAFTAAVLSVLKGEE (Inactive analog of 18A-CII)

    Compound Description: This is an inactive analog of the apoC-II mimetic peptide 18A-CII, with four alanine substitutions that abolish its LPL-activating ability. It is used to study the structure-activity relationship of 18A-CII. []

    Relevance: Although this peptide is designed to be inactive, its structural similarity to 18A-CII, which shares a Pro residue with Fmoc-Ala-Pro-OH, highlights the importance of specific amino acid positions in determining peptide activity and the relevance of proline-containing peptides in studying lipid metabolism. []

H-[Leu-Ψ[CON(OBz)]-Phe-Ala-Pro]3-OH (P1)

    Compound Description: This is a linear trihydroxamate-containing peptide designed to mimic the iron-chelating properties of desferrioxamine (DFO). []

    Relevance: While structurally different from Fmoc-Ala-Pro-OH, this compound highlights the application of peptide chemistry in designing metal-binding agents. Both compounds emphasize the importance of specific amino acid sequences and modifications in achieving desired functionalities. []

cyclo[Leu-Ψ[CON(OH)]-Phe-Ala-Pro]3 (P2)

    Compound Description: Similar to P1, this compound is a cyclic trihydroxamate-containing peptide designed to mimic DFO. It exhibits high affinity for Fe(III) and Ga(III). []

    Relevance: Despite its cyclic structure, which contrasts with the linear Fmoc-Ala-Pro-OH, this compound emphasizes the use of peptide chemistry in developing metal-chelating agents. The incorporation of hydroxamate groups highlights the potential for incorporating non-natural amino acids or modifications to achieve specific functionalities. []

    Compound Description: This linear trihydroxamate-containing peptide, like P1 and P2, is designed to mimic DFO and displays high affinity for Fe(III) and Ga(III). []

    Relevance: This compound further emphasizes the use of peptide chemistry in developing metal-chelating agents, highlighting a common research theme with Fmoc-Ala-Pro-OH, even though their structures and specific applications differ. []

Phe-dl-HylP-Gly-Gln-Pro-Ala-Ile-Gly-Phe (I)

    Compound Description: This peptide is a collagen model containing a delta-O-phosphohydroxylysine (HylP) residue. It was synthesized using Fmoc-based solid-phase synthesis and serves as a tool to study the properties and analytical detection of HylP in collagen. []

    Relevance: Despite its longer sequence, this peptide shares the presence of Pro and Ala residues with Fmoc-Ala-Pro-OH, highlighting their occurrence in biologically relevant contexts. Additionally, the shared use of Fmoc-based solid-phase synthesis for its production further emphasizes the wide applicability of this technique. []

Ac-L-Lys(Ac)-D-Ala-D-Ala-OH

    Compound Description: This tetrapeptide was synthesized using enantioselective solid-phase peptide synthesis with racemic Fmoc-Ala, showcasing the ability to control stereochemistry in peptide synthesis. []

    Relevance: Although this peptide has a different sequence, it shares the presence of an Ala residue with Fmoc-Ala-Pro-OH. The focus on enantioselective synthesis highlights an important aspect of peptide chemistry, ensuring the desired stereochemistry in the final product, which is crucial for biological activity. []

cyclo(-Ala1-Asn2-Pro3-Asn4-Ala5- Ala6-Temp-) (5)

    Compound Description: This cyclic peptide incorporates a novel tricyclic dipeptide template and contains the Asn-Pro-Asn-Ala (NPNA) motif, which adopts a stable type-I β-turn. []

    Relevance: While structurally more complex, this cyclic peptide shares the presence of Pro and Ala residues with Fmoc-Ala-Pro-OH. The use of a novel template and the focus on conformational analysis highlight the importance of structural considerations in peptide design, an aspect also relevant to understanding the properties and potential applications of Fmoc-Ala-Pro-OH. []

cyclo(-Ala1-Arg2-Gly3-Asp4-Temp-) (6)

    Compound Description: This cyclic peptide also incorporates the tricyclic dipeptide template but with a different amino acid sequence, including the Arg-Gly-Asp (RGD) motif, which is known to interact with integrin receptors. []

    Relevance: Although this peptide has a different sequence and biological target compared to Fmoc-Ala-Pro-OH, it emphasizes the use of similar synthetic strategies and the importance of conformational analysis in peptide design, particularly in the context of developing molecules with specific biological activities. []

    Compound Description: These are linear oligopeptides with varying numbers of alanine residues preceding a C-terminal proline. These peptides are used to study the cis-trans isomerization of the Ala-Pro peptide bond and the influence of neighboring residues and environmental factors on this equilibrium. []

    Relevance: These peptides are highly relevant to Fmoc-Ala-Pro-OH as they directly address the Ala-Pro bond, a key structural feature. The study of cis-trans isomerization and the factors influencing it is crucial for understanding the conformational behavior and potential biological activity of Fmoc-Ala-Pro-OH and related peptides. []

Bradykinyl-Val-Ala-Pro-Ala-Ser-OH (I)

    Compound Description: This tetradecapeptide, isolated from the skin of Rana nigromaculata, was synthesized to confirm its structure and investigate its biological properties. []

    Relevance: This peptide shares the Ala-Pro motif with Fmoc-Ala-Pro-OH. The successful synthesis of this complex peptide, along with its natural origin, highlights the biological relevance of peptides containing the Ala-Pro sequence and their potential in various physiological processes. []

Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH

    Compound Description: These compounds represent impurities identified in Fmoc-protected amino acid derivatives, including Fmoc-Ala-OH and Fmoc-Arg(Pbf)-OH. The presence of β-Ala can lead to the formation of β-Ala insertion mutants during peptide synthesis. []

    Relevance: These impurities are highly relevant to Fmoc-Ala-Pro-OH as they represent a potential source of error in peptide synthesis. The presence of β-Ala contaminants in Fmoc-amino acid reagents, including Fmoc-Ala-OH, highlights the importance of raw material quality control and the need for sensitive analytical techniques to detect and minimize such impurities during peptide synthesis. []

Val-Tyr(P)-Val-Ala-Ala-OH

    Compound Description: This is a modified pentapeptide fragment analog of the cAMP protein kinase regulatory subunit type II, incorporating phosphotyrosine in place of phosphoserine. []

    Relevance: This peptide shares the presence of Ala residues and its use in peptide-based research with Fmoc-Ala-Pro-OH, highlighting the relevance of alanine in designing peptides with specific biological activities and their use in studying protein phosphorylation. []

    Compound Description: This series of linear dipeptides containing a C-terminal proline was studied to understand the influence of the N-terminal amino acid and its chirality on the cis-trans isomerization of the X-Pro peptide bond. []

    Relevance: This series is highly relevant as it systematically explores the impact of different amino acids preceding proline, providing insights into the conformational behavior of Fmoc-Ala-Pro-OH, where alanine is the preceding residue. Understanding these influences is crucial for predicting the structural preferences and potential biological interactions of Fmoc-Ala-Pro-OH. []

N-3-(4-Hydroxyphenyl)propionyl Pro-Hyp-Gly-Ala-Gly-OH (HP-5)

    Compound Description: This pentapeptide is an anti-arrhythmic peptide shown to reduce the dispersion of action potential duration during ischemia/reperfusion in rabbit hearts. []

    Relevance: While different in sequence from Fmoc-Ala-Pro-OH, HP-5 shares the presence of Pro and Ala residues and its relevance in studying cardiovascular health. Both compounds highlight the importance of peptides in biological systems and their potential therapeutic applications. []

His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe

    Compound Description: This peptide is proposed as a therapeutic agent for various diseases, including cancer, autoimmune diseases, and metabolic diseases. []

    Relevance: Although this peptide has a different sequence and potential therapeutic target compared to Fmoc-Ala-Pro-OH, it shares the presence of Pro. Both compounds highlight the importance of peptides in medicinal chemistry and their potential use in developing novel therapeutics. []

Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys-OH

    Compound Description: This peptide is used in combination with His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe as a potential therapeutic agent. []

    Relevance: While structurally distinct from Fmoc-Ala-Pro-OH, this peptide, when considered alongside His-Ser-Leu-Gly-Lys-Trp-Leu-Gly-His-Pro-Asp-Lys-Phe, emphasizes the potential of combining different peptides for synergistic therapeutic effects, highlighting a broader context of peptide-based drug development. []

N-[1(S)-carboxy-(4-OH-3-125I-phenyl)ethyl]-L-Ala-L-Pro (CPAP)

    Compound Description: This is an iodinated inhibitor of angiotensin-converting enzyme (ACE), used to study the enzyme's activity and kinetics. []

    Relevance: CPAP directly incorporates the Ala-Pro sequence, the same dipeptide present in Fmoc-Ala-Pro-OH. This shared structural feature, along with their use in studying enzymatic activity, highlights the importance of this dipeptide sequence in biological contexts. []

[3H]benzoyl-phenylalanyl-alanyl-proline (BPAP)

    Compound Description: This is a tritiated synthetic substrate for ACE, used to study the enzyme's activity and kinetics. []

    Relevance: While not directly structurally similar to Fmoc-Ala-Pro-OH, BPAP's use in studying ACE activity alongside CPAP, which contains the Ala-Pro sequence, provides context for understanding the biological significance of peptides incorporating this dipeptide motif. []

Ac-Cys-Lys-Ala-Lys-Pro-Gly-Lys-Ala-Lys-Cys-NH2

    Compound Description: This cyclic decapeptide serves as a template in the construction of template-assembled synthetic proteins (TASPs). It is designed to promote the formation of a 4-helix bundle structure. []

    Relevance: This peptide shares the presence of Pro and Ala residues with Fmoc-Ala-Pro-OH. Their shared use in peptide-based research, although with different aims, emphasizes the importance of these amino acids in constructing peptides with specific structural properties. []

Glu-Leu-Leu-|Glu-Ala-Leu-Glu-|Lys-Ala-Leu-Lys-Glu-Ala-Leu-Ala-Lys-Leu-Gly-

    Compound Description: These are linear peptide chains of varying lengths designed to be covalently linked to the cyclic decapeptide template (Ac-Cys-Lys-Ala-Lys-Pro-Gly-Lys-Ala-Lys-Cys-NH2) in the construction of TASPs. They contribute to the formation of the 4-helix bundle structure. []

    Relevance: These peptides share the presence of Ala residues with Fmoc-Ala-Pro-OH. Their use in constructing TASPs, which aim to address protein folding challenges, highlights a broader context of peptide design and engineering, even though their specific applications differ from those of Fmoc-Ala-Pro-OH. []

    Compound Description: This tetrapeptide, isolated from sea cucumber collagen, exhibits antioxidant activity. It was synthesized using solid-phase peptide synthesis with Fmoc protection strategy. []

    Relevance: FLAP directly incorporates the Ala-Pro dipeptide present in Fmoc-Ala-Pro-OH, and both peptides are synthesized using the Fmoc solid-phase method. This shared structural feature and synthetic approach, along with their antioxidant properties, highlight the biological significance of peptides containing the Ala-Pro sequence and their potential in combating oxidative stress. []

Leu-Pro-Gly-Ala (LPGA)

    Compound Description: This tetrapeptide was synthesized in both linear and cyclic forms using solid-phase peptide synthesis on 2-chlorotrityl chloride resin with the Fmoc strategy. LPGA exhibits weak antioxidant activity. []

    Relevance: LPGA shares the presence of Pro and Ala residues with Fmoc-Ala-Pro-OH, highlighting the importance of these amino acids in antioxidant peptides. The successful synthesis of LPGA in both linear and cyclic forms, along with its biological activity, demonstrates the versatility of peptide design and its potential in developing novel antioxidants. []

Pro-Ala-Gly-Tyr (PAGY)

    Compound Description: This tetrapeptide, isolated from Amur Sturgeon, displays antioxidant activity. It was synthesized in both linear and cyclic forms using solid-phase peptide synthesis on 2-chlorotrityl chloride resin with the Fmoc protection strategy. []

    Relevance: PAGY incorporates the Ala-Pro dipeptide present in Fmoc-Ala-Pro-OH, and both peptides are synthesized using the Fmoc solid-phase method. This shared structural feature and synthetic approach, along with their antioxidant properties, emphasize the biological significance of peptides containing the Ala-Pro sequence in antioxidant activity. []

Pro-Lys-Pip-Trp-β-Ala-Phe

    Compound Description: This hexapeptide is a modified analog of the naturally occurring antifungal agent, pipecolisporin. It was synthesized in both linear and cyclic forms using solid-phase and solution-phase peptide synthesis methods with Fmoc and Boc protection strategies. []

    Relevance: While different in overall structure and biological target from Fmoc-Ala-Pro-OH, this peptide highlights the use of similar synthetic strategies, including Fmoc-based solid-phase synthesis, for constructing peptides with potential therapeutic applications. []

    Compound Description: This compound is a fluoro-alkene isostere of Gly-trans-Pro, designed to stabilize the collagen triple helix by mimicking the trans conformation of the Gly-Pro amide bond. []

    Relevance: Although not directly containing Ala, this compound's focus on Pro and its role in collagen structure makes it relevant to understanding the conformational behavior of Fmoc-Ala-Pro-OH. Proline's unique cyclic structure influences peptide backbone conformation, and studying its analogs, like this fluoro-alkene isostere, provides valuable insights into the structural properties of proline-containing peptides. []

Fmoc-Gly-Ψ[(Z)CF=C]-L/D-Pro-Hyp-OBn

    Compound Description: This compound is a protected derivative of the fluoro-alkene isostere of Gly-trans-Pro, incorporating a benzyl ester protecting group at the C-terminus and designed for use in peptide synthesis. []

    Relevance: Similar to the previous compound, this protected derivative highlights the importance of understanding proline's conformational behavior in the context of Fmoc-Ala-Pro-OH. The incorporation of a fluoro-alkene mimic and its effects on collagen stability provide insights into the structural features influencing proline-containing peptides' properties. []

TFA-Gly-Pro-Thr-Ala-OH

    Compound Description: This tetrapeptide was synthesized using a new synthetic route with Boc-Gly-OSu, Boc-Thr-OSu, alanine, and proline as starting materials. []

    Relevance: This peptide directly incorporates the Ala-Pro motif present in Fmoc-Ala-Pro-OH. The focus on developing a new synthetic route for this tetrapeptide highlights the ongoing efforts in peptide chemistry to optimize synthesis methods and improve yields, which is relevant to the production and study of various peptides, including Fmoc-Ala-Pro-OH. []

Ac–Ser–Asp–Lys–Pro–OH

    Compound Description: This tetrapeptide is an inhibitor of hematopoietic stem cell proliferation. It was synthesized using solid-phase methods and its conformational behavior was studied using NMR. []

    Relevance: While different in overall sequence from Fmoc-Ala-Pro-OH, this peptide shares the presence of Pro at its C-terminus. This shared structural feature, along with its biological activity, highlights the relevance of proline-containing peptides in various biological processes. []

Ac–Ala–Asp–Lys–Pro–OH

    Compound Description: This tetrapeptide is a derivative of Ac–Ser–Asp–Lys–Pro–OH, with serine replaced by alanine. It is also synthesized using solid-phase methods and studied for its conformational properties using NMR. []

    Relevance: This peptide, although lacking serine, still shares the presence of Pro at its C-terminus with Fmoc-Ala-Pro-OH and Ac–Ser–Asp–Lys–Pro–OH. The comparison of these structurally related peptides emphasizes the impact of even single amino acid substitutions on peptide conformation and potentially biological activity. []

Overview

Fmoc-Alanine-Proline-OH is a compound that plays a significant role in peptide synthesis, particularly in the field of medicinal chemistry and biochemistry. This compound is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino acid residues alanine and proline. The Fmoc group is widely utilized in solid-phase peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions.

Source

The compound can be synthesized from its constituent amino acids, L-alanine and L-proline, through various chemical reactions involving Fmoc protection strategies. The synthesis typically involves coupling reactions that link the two amino acids while maintaining the integrity of the Fmoc group.

Classification

Fmoc-Alanine-Proline-OH belongs to a class of compounds known as Fmoc-protected amino acids. These compounds are essential intermediates in peptide synthesis, allowing for the assembly of complex peptides and proteins.

Synthesis Analysis

Methods

The synthesis of Fmoc-Alanine-Proline-OH can be achieved through several methods, primarily utilizing solid-phase peptide synthesis techniques. The most common approach involves:

  1. Fmoc Protection: L-alanine and L-proline are first protected with the Fmoc group.
  2. Coupling Reaction: The protected amino acids are then coupled using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) in a suitable solvent like dimethylformamide (DMF).
  3. Deprotection: The Fmoc group is removed using a solution of piperidine in DMF, allowing for further reactions or purification steps.

Technical Details

The typical reaction conditions include:

  • Temperature: Room temperature or slightly elevated temperatures.
  • Solvent: DMF or dichloromethane.
  • Reagents: Coupling agents such as HATU or DIC, and base such as triethylamine for neutralization.
Molecular Structure Analysis

Structure

The molecular formula for Fmoc-Alanine-Proline-OH is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, with a molecular weight of approximately 334.38 g/mol. The structure consists of:

  • An Fmoc group attached to the nitrogen atom of alanine.
  • A proline residue linked via a peptide bond.

Data

The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the integrity and purity of the synthesized product.

Chemical Reactions Analysis

Reactions

The primary reactions involving Fmoc-Alanine-Proline-OH include:

  1. Peptide Bond Formation: The coupling reaction between Fmoc-Alanine-OH and Fmoc-Proline-OH to form dipeptides.
  2. Deprotection Reactions: Removal of the Fmoc group under acidic conditions to yield free amino acids for further reactions.

Technical Details

In these reactions, careful control of pH and reaction times is crucial to avoid side reactions or degradation of sensitive functional groups.

Mechanism of Action

Process

The mechanism by which Fmoc-Alanine-Proline-OH participates in peptide synthesis involves:

  1. Activation of Carboxylic Acid: The carboxylic acid group of one amino acid is activated by coupling reagents.
  2. Nucleophilic Attack: The amine group from another amino acid attacks the activated carboxylic acid, forming a peptide bond.
  3. Fmoc Removal: The Fmoc group is cleaved off using mild acidic conditions, allowing for further elongation of the peptide chain.

Data

Kinetic studies indicate that the rate of reaction can be influenced by factors such as solvent polarity and temperature, which are critical for optimizing yields in peptide synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like DMF and dichloromethane but insoluble in water.

Chemical Properties

Applications

Fmoc-Alanine-Proline-OH has several scientific uses, including:

  • Peptide Synthesis: Used extensively in solid-phase peptide synthesis to create various peptides for research and therapeutic applications.
  • Drug Development: Serves as an intermediate in synthesizing peptide-based drugs, particularly those targeting specific biological pathways.
  • Bioconjugation Studies: Utilized in studies involving bioconjugates where peptides are linked to other biomolecules for enhanced functionality.

Properties

CAS Number

186023-44-9

Product Name

Fmoc-Ala-Pro-OH

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C23H24N2O5

Molecular Weight

408.454

InChI

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1

InChI Key

HLFCRSYTJCARCY-XOBRGWDASA-N

SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.